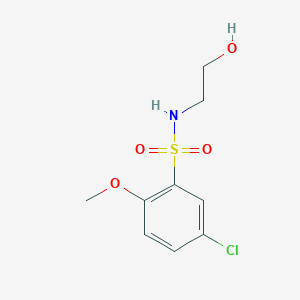
2-Hydroxymethyleneprogesterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxymethyleneprogesterone, also known as medroxyprogesterone acetate (MPA), is a synthetic progestin used in various medical applications. It was first synthesized in the 1950s and has since been used as a contraceptive, hormone replacement therapy, and in the treatment of various gynecological conditions. In recent years, there has been an increased interest in the potential therapeutic and research applications of this compound.
作用机制
MPA exerts its effects by binding to the progesterone receptor, which is present in various tissues throughout the body. This binding leads to the activation of the receptor, which then regulates gene expression and cellular functions. MPA also has anti-androgenic effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the risk of endometrial cancer in women with an intact uterus, and to reduce the risk of breast cancer in women with a history of breast cancer. MPA also has effects on bone metabolism, and has been shown to increase bone density in postmenopausal women. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in autoimmune diseases.
实验室实验的优点和局限性
One advantage of using MPA in lab experiments is its well-established safety profile. It has been used in various medical applications for decades and is generally considered to be safe when used appropriately. Another advantage is its ability to bind to the progesterone receptor with high affinity, which makes it a useful tool for studying the effects of progesterone signaling. However, there are also limitations to using MPA in lab experiments. For example, it may have off-target effects that could confound the results of experiments. In addition, its effects may vary depending on the cell type or tissue being studied.
未来方向
There are many potential future directions for research on MPA. One area of interest is its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. There is also interest in developing new progestins that have improved safety profiles and fewer off-target effects. Overall, MPA is a compound with a wide range of potential therapeutic and research applications, and further study is needed to fully understand its effects and potential uses.
合成方法
The synthesis of MPA involves the reaction of progesterone with acetic anhydride and para-toluenesulfonic acid in the presence of a catalyst. The resulting product is then purified through a series of chemical processes. The synthesis of MPA is a complex process that requires expertise in organic chemistry.
科学研究应用
MPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been used in the treatment of endometrial cancer, breast cancer, and osteoporosis. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
| 1452-25-1 | |
分子式 |
C4H7NaO3S |
分子量 |
342.5 g/mol |
IUPAC 名称 |
(2E,8S,9S,10R,13S,14S,17S)-17-acetyl-2-(hydroxymethylidene)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,12,16-19,23H,4-9,11H2,1-3H3/b14-12+/t16-,17+,18-,19-,21+,22-/m0/s1 |
InChI 键 |
MRMWKDZMKGYFIR-KTTOSLSVSA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)/C(=C/O)/C[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |
同义词 |
2-HM-progesterone 2-hydroxymethyleneprogesterone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)




